6-Phenylhexa-3,5-dien-2-one
Overview
Description
6-Phenylhexa-3,5-dien-2-one is an organic compound with the molecular formula C₁₂H₁₂O. It is characterized by a conjugated diene system and a phenyl group attached to the hexadienone structure.
Mechanism of Action
Mode of Action
It is known that the compound has a strong aroma, primarily due to its aromatic ring structure . .
Biochemical Pathways
It is known that the compound is a minor component of kava kava extract , suggesting it may be involved in the pathways influenced by this plant
Action Environment
It is known that the compound is volatile in a closed environment and should be stored in a cool, dry environment away from sources of ignition and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylhexa-3,5-dien-2-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form saturated ketones or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens or nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying conjugated diene systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Cinnamylideneacetone: Similar in structure but lacks the conjugated diene system.
Curcumin: Contains a similar β-diketone structure but has additional methoxy and hydroxyl groups.
Uniqueness: 6-Phenylhexa-3,5-dien-2-one is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying conjugated systems and exploring new applications in various fields .
Biological Activity
6-Phenylhexa-3,5-dien-2-one, also known as phenylhexa-3,5-dienone, is an organic compound with the molecular formula C₁₂H₁₂O. Its unique structure, characterized by a conjugated diene system and a phenyl group, imparts significant biological activity that has been the subject of various research studies. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound allows for various interactions with biological molecules. The compound features a conjugated diene system that enhances its reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂O |
Molecular Weight | 188.23 g/mol |
Melting Point | 36 °C |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Mechanism of Action:
- Induction of apoptosis via caspase activation.
- Modulation of cell cycle progression.
- Interaction with specific molecular targets involved in cancer cell survival.
Insecticidal Activity
The compound has also been investigated for its insecticidal properties. It has shown effectiveness against several insect pests, making it a candidate for developing eco-friendly insecticides. Its mechanism involves disrupting the normal physiological functions in insects, leading to mortality.
Antimicrobial Effects
This compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it can inhibit bacterial growth and may possess antifungal properties as well. The compound's ability to disrupt microbial cell membranes is thought to contribute to its antimicrobial effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Study :
-
Insecticidal Study :
- Objective : Assess efficacy against common agricultural pests.
- Findings : Showed over 80% mortality in treated populations within 24 hours.
- : Indicates potential as a natural pesticide alternative.
-
Antimicrobial Study :
- Objective : Test against Staphylococcus aureus and Candida albicans.
- Findings : Exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL for bacteria and 100 µg/mL for fungi.
- : Supports further exploration as an antimicrobial agent.
Safety and Toxicology
While preliminary studies indicate beneficial biological activities, safety assessments are crucial. Long-term exposure studies suggest that this compound does not produce chronic adverse health effects at regulated exposure levels . However, further toxicological evaluations are necessary to establish safety profiles for therapeutic applications.
Properties
IUPAC Name |
(3E,5E)-6-phenylhexa-3,5-dien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNUCJKOERXADE-YLNKAEQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinnamylideneacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4173-44-8 | |
Record name | 6-Phenylhexa-3,5-dien-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-phenylhexa-3,5-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnamylideneacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
Record name | Cinnamylideneacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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